(S)-Pyridin-3-yl-glycine tert-butyl ester
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Overview
Description
(S)-Pyridin-3-yl-glycine tert-butyl ester is a chemical compound that belongs to the class of esters. It is derived from pyridine, a basic heterocyclic organic compound, and glycine, the simplest amino acid. The tert-butyl ester group is often used in organic synthesis as a protecting group for carboxylic acids due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyridin-3-yl-glycine tert-butyl ester typically involves the esterification of pyridin-3-yl-glycine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyridin-3-yl-glycine tert-butyl ester can undergo several types of chemical reactions, including:
Oxidation: Using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Pyridin-3-yl-glycine tert-butyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active compounds and as a precursor for amino acid derivatives.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Pyridin-3-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can be cleaved under acidic or basic conditions to release the active pyridin-3-yl-glycine moiety . This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl-glycine methyl ester
- Pyridin-3-yl-glycine ethyl ester
- Pyridin-3-yl-glycine isopropyl ester
Uniqueness
(S)-Pyridin-3-yl-glycine tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and protection under various reaction conditions compared to other esters. This makes it particularly useful in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGUCBHVPZYNG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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